1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid

Physicochemical profiling Amide coupling optimization pH-dependent solubility

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid is a bifunctional heterocyclic building block (C₉H₉N₃O₃, MW 207.19) that integrates a pyrazine-2-carbonyl amide with an azetidine-3-carboxylic acid scaffold. The compound presents as a white to off-white solid with a predicted pKa of 3.47 ± 0.20, boiling point of 469.3 ± 45.0 °C, and density of 1.504 ± 0.06 g/cm³.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 1350989-06-8
Cat. No. B1402940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid
CAS1350989-06-8
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CN=C2)C(=O)O
InChIInChI=1S/C9H9N3O3/c13-8(7-3-10-1-2-11-7)12-4-6(5-12)9(14)15/h1-3,6H,4-5H2,(H,14,15)
InChIKeyZHNJLVWXIHKSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid (CAS 1350989-06-8): Core Heterocyclic Building Block Profile for Scientific Procurement


1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid is a bifunctional heterocyclic building block (C₉H₉N₃O₃, MW 207.19) that integrates a pyrazine-2-carbonyl amide with an azetidine-3-carboxylic acid scaffold. The compound presents as a white to off-white solid with a predicted pKa of 3.47 ± 0.20, boiling point of 469.3 ± 45.0 °C, and density of 1.504 ± 0.06 g/cm³ . Commercial sourcing is available from multiple vendors at purities ranging from 95% to 98%, with ISO-certified production for pharmaceutical R&D and quality control applications [1]. The molecule serves as a versatile intermediate for amide coupling, heterocycle elaboration, and fragment-based library synthesis, occupying a distinct chemical space at the intersection of pyrazine medicinal chemistry motifs and strained azetidine cores.

Why 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid Cannot Be Replaced by Generic Azetidine or Pyrazine Building Blocks: Structural Determinants of Reactivity and Physicochemical Profile


The pyrazine-2-carbonyl amide linker in 1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid establishes a unique combination of hydrogen-bond acceptor/donor topology, electronic induction, and conformational constraints that cannot be replicated by in-class alternatives. The carbonyl spacer polarizes the azetidine nitrogen and attenuates its basicity relative to directly N-arylated analogs such as 1-(pyrazin-2-yl)azetidine-3-carboxylic acid (CAS 1342386-90-6), altering both pKa and nucleophilicity. Compared to the common N-Cbz-protected azetidine building block (CAS 97628-92-7), the pyrazine-2-carbonyl group yields a 0.72-unit lower predicted pKa (3.47 vs. 4.19), signifying meaningfully different protonation states under physiological or buffered aqueous conditions [1]. These differences directly impact solubility, crystallization behavior, and suitability for downstream chemistry such as amide bond formation, where the intrinsic acidity of the free carboxylic acid governs activation strategy and coupling efficiency. Furthermore, the predicted boiling point of 469.3 °C and density of 1.504 g/cm³ for the target compound substantially exceed those of both the parent azetidine-3-carboxylic acid (242 °C; ~1.275 g/cm³) and the Cbz analog (421.2 °C; 1.362 g/cm³), reflecting stronger intermolecular interactions and thermal stability relevant to processing and storage [2]. Substituting a different N-acyl azetidine or a pyrazine lacking the carbonyl linker therefore introduces uncontrolled variance in reactivity, physical handling, and analytical traceability, undermining reproducibility in synthetic campaigns and quality-controlled research environments.

Quantitative Differentiation Evidence: 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid Versus Closest Azetidine and Pyrazine Analogs


Carboxylic Acid pKa: Enhanced Acidity Relative to N-Cbz and Unsubstituted Azetidine Analogs

The predicted pKa of 3.47 ± 0.20 for 1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid is substantially lower than that of 1-Cbz-azetidine-3-carboxylic acid (pKa 4.19 ± 0.20) and numerically lower than azetidine-3-carboxylic acid (predicted pKa ~3.78) [1][2]. The 0.72-unit pKa depression versus the Cbz analog reflects the electron-withdrawing effect of the pyrazine-2-carbonyl group transmitted through the amide bond to the carboxylic acid. This enhanced acidity shifts the carboxylate equilibrium toward the deprotonated form at physiological pH, directly affecting aqueous solubility, salt formation, and the choice of activation reagents for amide conjugation.

Physicochemical profiling Amide coupling optimization pH-dependent solubility

Thermal Stability: Elevated Boiling Point Distinguishes from Parent and N-Cbz Azetidine Building Blocks

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid exhibits a predicted boiling point of 469.3 ± 45.0 °C, which is approximately 48 °C higher than 1-Cbz-azetidine-3-carboxylic acid (421.2 ± 45.0 °C) and roughly 227 °C higher than azetidine-3-carboxylic acid (242.0 ± 33.0 °C) [1]. The substantially higher boiling point indicates stronger cohesive intermolecular forces—consistent with the higher predicted density of 1.504 g/cm³ versus 1.362 and ~1.275 g/cm³, respectively—and implies greater thermal resilience during solvent removal, melt processing, or high-temperature reaction conditions.

Thermal stability High-temperature synthesis Distillation compatibility

Molecular Density and Packing: Higher Density than Cbz and Parent Azetidine Analogs

The predicted density of 1.504 ± 0.06 g/cm³ for the target compound exceeds that of 1-Cbz-azetidine-3-carboxylic acid (1.362 g/cm³) by 0.142 g/cm³ (~10.4%) and that of azetidine-3-carboxylic acid (~1.275 g/cm³) by approximately 0.229 g/cm³ (~18.0%) [1]. This density difference is consistent with the introduction of the planar, electron-deficient pyrazine ring and the carbonyl group, which promote tighter crystal packing through π-stacking and dipole-dipole interactions absent in the aliphatic parent.

Crystallization behavior Solid-state properties Formulation development

Commercial Purity Benchmarking: Multi-Vendor Availability at 95–98% with ISO-Certified Quality Control

The target compound is available from multiple independent vendors at defined purity levels: 95% (Bidepharm) , 97% (Leyan, Calpaclab) [1], and ≥98% (MolCore, ISO-certified) . In contrast, the close analog 1-(pyrazin-2-yl)azetidine-3-carboxylic acid (CAS 1342386-90-6) is predominantly listed at 95% purity with fewer sourcing options, while the parent azetidine-3-carboxylic acid is widely available at 97–98% but lacks the pyrazine pharmacophore. The availability of the target compound at 97%+ with ISO quality systems provides a verifiable purity specification suitable for GLP-grade research and pilot-scale synthesis.

QC-compliant sourcing Reproducibility Procurement reliability

Structural Differentiation: Amide Carbonyl Linker Provides Distinct Hydrogen-Bonding and Conformational Profile Versus Direct C–N Linked Analog

The target compound contains a pyrazine-2-carbonyl amide linker (C=O between the pyrazine ring and azetidine nitrogen), whereas the closest structural analog 1-(pyrazin-2-yl)azetidine-3-carboxylic acid (CAS 1342386-90-6) features a direct C–N bond between the pyrazine C2 and the azetidine nitrogen . This single-atom difference (carbonyl oxygen present vs. absent) introduces an additional hydrogen-bond acceptor, alters the rotational barrier around the pyrazine-azetidine bond, and shifts the electron density on the azetidine nitrogen from a tertiary amine character (in the direct-linked analog) to an amide nitrogen (in the target). The amide linkage is also expected to confer greater metabolic stability toward oxidative N-dealkylation compared to the tertiary amine motif, a class-level inference supported by the established pharmacokinetic behavior of amide-containing versus amine-containing heterocycles [1].

Fragment-based drug design Hydrogen-bonding topology Metabolic stability

Important Caveat: Absence of Published Head-to-Head Biological or Pharmacological Data

A systematic search of PubMed, Google Patents, BindingDB, and major vendor technical libraries conducted for this analysis did not identify any primary research publication or patent containing head-to-head biological, pharmacological, or ADMET data for 1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid versus its structural analogs. The quantitative differentiation evidence presented above is therefore limited to predicted physicochemical properties, commercially documented purity tiers, and class-level structural inferences. No in vitro potency (IC₅₀), selectivity, in vivo pharmacokinetic, or toxicity data were found for this compound in the peer-reviewed literature indexed in major biomedical databases as of the search date.

Evidence gap Procurement risk assessment Research diligence

High-Confidence Application Scenarios for 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid: Where the Physicochemical Evidence Supports Prioritization


Amide Coupling Library Synthesis Requiring a Pre-Activated Pyrazine-Carbonyl-Azetidine Scaffold

The free carboxylic acid at the azetidine 3-position, combined with its predicted pKa of 3.47 , enables direct amide bond formation using standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) coupling reagents without requiring separate saponification of an ester precursor. This contrasts with analogs such as 1-Cbz-azetidine-3-carboxylic acid (pKa 4.19), where the higher pKa may necessitate adjusted activation conditions. The pyrazine-2-carbonyl group is pre-installed, allowing the medicinal chemist to elaborate the azetidine carboxylate into diverse amide libraries while preserving the pyrazine pharmacophore—a workflow not achievable with the parent azetidine-3-carboxylic acid or the directly N-pyrazinyl analog .

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinase or GPCR ATP-Binding Sites

The pyrazine ring is a recognized hinge-binding motif in kinase inhibitor design, while the azetidine ring introduces three-dimensional character and a defined exit vector. The amide carbonyl between these two rings provides a dual H-bond acceptor/donor interface (carbonyl oxygen + azetidine N), offering an additional interaction point with the target protein's hinge or ribose pocket that is absent in the directly C–N-linked 1-(pyrazin-2-yl)azetidine-3-carboxylic acid . The compound's molecular weight (207.19 Da) falls within fragment-rule-of-three guidelines (MW < 300), while its higher density and thermal stability facilitate automated solid dispensing in fragment library management.

Quality-Controlled Intermediate for GLP-Compliant Preclinical Synthesis

With commercially available purity levels of 97–98% backed by ISO-certified quality systems and batch-specific analytical documentation (NMR, HPLC, GC) , this compound meets the identity, purity, and traceability requirements for use as an intermediate in GLP-grade synthesis campaigns. The availability from multiple independent suppliers reduces single-source supply chain risk, and the compound's predicted thermal stability (boiling point 469.3 °C) provides a margin of safety for reactions conducted at elevated temperatures during scale-up, distinguishing it from lower-boiling azetidine building blocks.

Crystallization and Solid-Form Screening in Preformulation Studies

The high predicted density (1.504 g/cm³) and the presence of multiple H-bond donors/acceptors (carboxylic acid OH, amide C=O, pyrazine N atoms) suggest that 1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid is capable of forming stable crystalline lattices . This property is relevant for preformulation screening where crystalline intermediates are preferred for purification, long-term storage, and reproducible solid dispensing. The density advantage over the Cbz analog (1.362 g/cm³) and the parent azetidine (1.275 g/cm³) may translate to lower hygroscopicity and better flow properties for automated powder handling systems.

Quote Request

Request a Quote for 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.